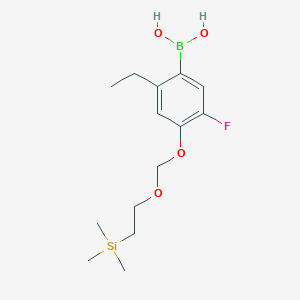
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups. These substitutions confer specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid typically involves a series of organic reactions. One common method includes the borylation of a suitable precursor compound. The synthetic route may involve the following steps:
Borylation Reaction: The precursor compound, which contains the phenyl ring with the desired substituents, undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution Reactions: The ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups are introduced through various substitution reactions, which may involve the use of reagents like ethyl halides, fluorinating agents, and trimethylsilyl-protected alcohols.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired boronic acid derivative in high purity.
Chemical Reactions Analysis
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used but often include complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity. The molecular pathways involved depend on the specific application and target enzyme or receptor.
Comparison with Similar Compounds
(2-Ethyl-5-fluoro-4-((2-(trimethylsilyl)ethoxy)methoxy)phenyl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, used in similar coupling reactions but lacking the additional functional groups that confer specific reactivity.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, offering different electronic properties and reactivity compared to the ethyl, fluoro, and trimethylsilyl ethoxy methoxy groups.
Pinacol Boronic Esters: These esters are commonly used in organic synthesis due to their stability and ease of handling but may require different reaction conditions compared to the free boronic acid.
The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric properties, making it suitable for specialized applications in organic synthesis and drug development.
Properties
Molecular Formula |
C14H24BFO4Si |
|---|---|
Molecular Weight |
314.23 g/mol |
IUPAC Name |
[2-ethyl-5-fluoro-4-(2-trimethylsilylethoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H24BFO4Si/c1-5-11-8-14(13(16)9-12(11)15(17)18)20-10-19-6-7-21(2,3)4/h8-9,17-18H,5-7,10H2,1-4H3 |
InChI Key |
ZKMTVUJNUPOLGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1CC)OCOCC[Si](C)(C)C)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















